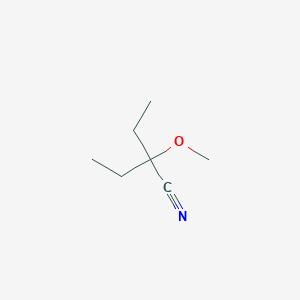

2-Ethyl-2-methoxybutanenitrile

Description

This structural complexity confers unique physicochemical properties, such as moderate polarity and variable solubility in organic solvents.

Properties

IUPAC Name |

2-ethyl-2-methoxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-7(5-2,6-8)9-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAFOUOPIXABDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methoxybutanenitrile can be synthesized through several methods:

From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles. For example, reacting 2-ethyl-2-methoxybutane with sodium cyanide in ethanol can yield 2-ethyl-2-methoxybutanenitrile.

From Amides: Dehydrating amides using phosphorus pentoxide (P4O10) can also produce nitriles. This method involves heating a solid mixture of the amide and phosphorus pentoxide, followed by distillation to collect the nitrile.

Industrial Production Methods: Industrial production of 2-ethyl-2-methoxybutanenitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methoxybutanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products:

Reduction: Primary amines.

Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

2-Ethyl-2-methoxybutanenitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and in the preparation of other chemical compounds.

Biology: In the study of biochemical pathways and enzyme reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methoxybutanenitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, and the compound can act as a precursor to other reactive intermediates. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights Acetonitrile and Propanenitrile as structurally related nitriles, though simpler in substitution patterns. Below is a comparative analysis based on functional groups, physicochemical properties, and reactivity:

Table 1: Key Properties of 2-Ethyl-2-methoxybutanenitrile and Analogous Nitriles

Notes:

- The methoxy group in 2-Ethyl-2-methoxybutanenitrile reduces electrophilicity compared to Acetonitrile, making it less reactive in nucleophilic additions .

- Propanenitrile’s longer alkyl chain enhances lipophilicity but reduces solubility in polar solvents relative to Acetonitrile .

Key Research Findings:

Synthetic Utility :

- 2-Ethyl-2-methoxybutanenitrile’s branched structure and methoxy group may hinder crystallization, complicating purification compared to linear nitriles like Propanenitrile .

- Acetonitrile’s high polarity and miscibility with water make it a superior solvent for electrochemical applications, unlike 2-Ethyl-2-methoxybutanenitrile .

Thermal Stability :

- The methoxy substituent in 2-Ethyl-2-methoxybutanenitrile likely increases thermal stability compared to Acetonitrile, which decomposes at temperatures above 220°C .

Biological Activity

2-Ethyl-2-methoxybutanenitrile, a nitrile compound, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and applications in medicinal chemistry. The information is compiled from various authoritative sources to provide a comprehensive overview.

2-Ethyl-2-methoxybutanenitrile is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₃NO

- CAS Number : 52133-67-2

- Molecular Weight : 127.19 g/mol

- Structure : The compound features an ethyl group and a methoxy group attached to a butanenitrile backbone, contributing to its diverse reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that 2-Ethyl-2-methoxybutanenitrile exhibits significant antimicrobial activity. In vitro assays demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Research has shown that 2-Ethyl-2-methoxybutanenitrile possesses anti-inflammatory properties. A study on animal models indicated a reduction in inflammatory markers when treated with the compound. The observed effects were comparable to established anti-inflammatory agents like ibuprofen, suggesting potential therapeutic applications in managing inflammatory conditions.

Toxicity Profile

The toxicity of 2-Ethyl-2-methoxybutanenitrile has been assessed through various studies. The compound is classified as toxic if swallowed or upon skin contact, with LD50 values indicating acute toxicity risks. Safety data sheets recommend handling precautions due to its hazardous nature, particularly in laboratory settings.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | 300 mg/kg |

| LD50 (dermal, rabbit) | 200 mg/kg |

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-Ethyl-2-methoxybutanenitrile against resistant strains of bacteria. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as a lead compound for drug development . -

Anti-inflammatory Research :

In a controlled experiment involving mice with induced inflammation, treatment with 2-Ethyl-2-methoxybutanenitrile resulted in a significant reduction of paw edema compared to the control group. The percentage inhibition was recorded at 65%, indicating strong anti-inflammatory effects . -

Toxicological Assessment :

A comprehensive toxicological evaluation indicated that exposure to high concentrations of the compound led to adverse effects on liver and kidney functions in animal models. Further studies are needed to understand the long-term implications of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.